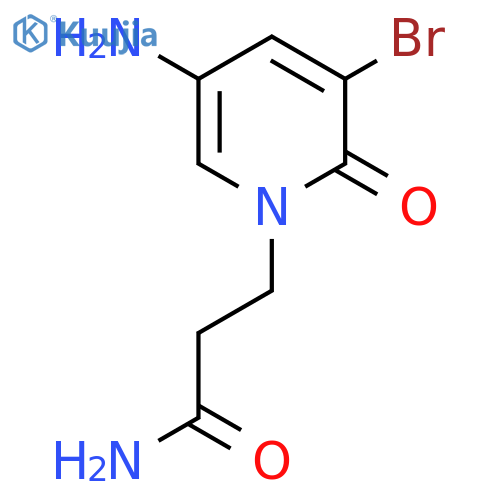

Cas no 1501131-98-1 (3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanamide)

1501131-98-1 structure

商品名:3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanamide

3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanamide 化学的及び物理的性質

名前と識別子

-

- 3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanamide

- AKOS019066146

- EN300-1107667

- 1501131-98-1

-

- インチ: 1S/C8H10BrN3O2/c9-6-3-5(10)4-12(8(6)14)2-1-7(11)13/h3-4H,1-2,10H2,(H2,11,13)

- InChIKey: SUHGYOHUTIQNCX-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(=CN(C1=O)CCC(N)=O)N

計算された属性

- せいみつぶんしりょう: 258.99564g/mol

- どういたいしつりょう: 258.99564g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 336

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.8

- トポロジー分子極性表面積: 89.4Ų

3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1107667-1g |

3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanamide |

1501131-98-1 | 95% | 1g |

$699.0 | 2023-10-27 | |

| Enamine | EN300-1107667-0.25g |

3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanamide |

1501131-98-1 | 95% | 0.25g |

$642.0 | 2023-10-27 | |

| Enamine | EN300-1107667-0.05g |

3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanamide |

1501131-98-1 | 95% | 0.05g |

$587.0 | 2023-10-27 | |

| Enamine | EN300-1107667-0.5g |

3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanamide |

1501131-98-1 | 95% | 0.5g |

$671.0 | 2023-10-27 | |

| Enamine | EN300-1107667-5g |

3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanamide |

1501131-98-1 | 95% | 5g |

$2028.0 | 2023-10-27 | |

| Enamine | EN300-1107667-1.0g |

3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanamide |

1501131-98-1 | 1g |

$1214.0 | 2023-06-10 | ||

| Enamine | EN300-1107667-5.0g |

3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanamide |

1501131-98-1 | 5g |

$3520.0 | 2023-06-10 | ||

| Enamine | EN300-1107667-10.0g |

3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanamide |

1501131-98-1 | 10g |

$5221.0 | 2023-06-10 | ||

| Enamine | EN300-1107667-0.1g |

3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanamide |

1501131-98-1 | 95% | 0.1g |

$615.0 | 2023-10-27 | |

| Enamine | EN300-1107667-10g |

3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanamide |

1501131-98-1 | 95% | 10g |

$3007.0 | 2023-10-27 |

3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanamide 関連文献

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

1501131-98-1 (3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanamide) 関連製品

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 2230780-65-9(IL-17A antagonist 3)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬